3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole
Description
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Properties
IUPAC Name |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F7N3O2/c13-10(14,11(15,16)12(17,18)19)9-8(22(23)24)7(20-21-9)6-4-2-1-3-5-6/h1-5H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCLYIWIZDCWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379291 | |
| Record name | 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244187-06-2 | |
| Record name | 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-4-nitro-5-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244187-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Electronic Effects of the Heptafluoropropyl Group on Pyrazole Rings
Introduction: The Convergence of a Privileged Scaffold and a Powerful Modulator
In the landscape of modern medicinal and agricultural chemistry, pyrazole derivatives represent a class of "privileged scaffolds."[1][2] Their five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and versatile reactivity.[3][4] This has led to their incorporation into a vast array of clinically and commercially successful agents, including anti-inflammatory drugs, anticancer agents, and fungicides.[5][6]
Parallel to the rise of pyrazoles, the strategic incorporation of fluorine has become a cornerstone of molecular design. The introduction of fluorinated moieties, such as the heptafluoropropyl (CF₂CF₂CF₃) group, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The heptafluoropropyl group, in particular, is a potent modulator of electronic structure due to the extreme electronegativity of fluorine atoms.
This technical guide provides an in-depth analysis of the electronic effects imparted by the heptafluoropropyl group upon the pyrazole ring. We will move beyond simple descriptions to explore the causal mechanisms, quantitative measures, and practical implications of these effects for researchers, scientists, and drug development professionals.
Pillar 1: The Dominant Inductive Effect of Perfluoroalkyl Groups
The electronic influence of any substituent can be dissected into two primary components: the inductive effect and the resonance (or mesomeric) effect.[7]
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is a consequence of differences in electronegativity between adjacent atoms. A more electronegative atom or group pulls electron density towards itself, creating a dipole.[7]
-
Resonance Effect (+R/-R): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system.[8]
For perfluoroalkyl groups like heptafluoropropyl, the inductive effect is overwhelmingly dominant and strongly electron-withdrawing (-I) . The cumulative pull of seven highly electronegative fluorine atoms creates a powerful and permanent dipole, drawing electron density away from the point of attachment.[9] While halogens can theoretically donate a lone pair of electrons via resonance (+R), this effect is exceptionally weak for fluorine and is vastly overshadowed by its inductive pull.[10][11] Therefore, for all practical purposes, the heptafluoropropyl group acts as a pure, potent electron-withdrawing group through the sigma framework.
Caption: Inductive withdrawal of electron density from the pyrazole ring by the C₃F₇ group.
Pillar 2: Quantifiable Impacts on Physicochemical Properties
The strong -I effect of the heptafluoropropyl group induces significant and predictable changes in the fundamental properties of the pyrazole ring.
Acidity and Basicity (pKa Modulation)
Unsubstituted pyrazole is amphoteric: the pyrrole-like N-H is weakly acidic, while the pyridine-like nitrogen is basic.[3][4] The introduction of a heptafluoropropyl group drastically alters this balance.
-
Increased Acidity: By withdrawing electron density from the N-H bond, the heptafluoropropyl group weakens the bond and stabilizes the resulting pyrazolate anion. This leads to a significant decrease in the pKa of the N-H proton, making it much more acidic.
-
Decreased Basicity: The same inductive withdrawal reduces the electron density on the pyridine-like nitrogen (N2), making its lone pair less available for protonation. This results in a substantial decrease in the basicity of the pyrazole.[4]
This modulation of pKa is critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and receptor interactions.[12]
| Property | Unsubstituted Pyrazole | 3-Heptafluoropropyl-pyrazole (Predicted) | Electronic Rationale |
| N-H Acidity (pKa) | ~14 | Significantly < 14 | -I effect stabilizes the conjugate base. |
| N2 Basicity (pKa of conj. acid) | ~2.5[13] | Significantly < 2.5 | -I effect reduces electron density on N2. |
| Hammett Constant (σ) | 0.00 (for H) | Strongly Positive (e.g., > 0.5) | Reflects strong electron-withdrawing nature.[14] |
| C4-¹H NMR Shift (ppm) | ~6.3 | > 6.3 | Deshielding due to reduced ring electron density. |
Table 1. Predicted impact of a heptafluoropropyl group on key electronic and spectroscopic properties of the pyrazole ring, based on established chemical principles.
Reactivity Towards Electrophiles and Nucleophiles
The pyrazole ring is electron-rich and typically undergoes electrophilic substitution, with the C4 position being the most nucleophilic and reactive.[3][15][16]
The heptafluoropropyl group fundamentally inverts this characteristic reactivity. By draining electron density from the entire ring system, it deactivates the pyrazole ring towards electrophilic attack . The C4 position, while still the most reactive site, becomes significantly less nucleophilic, requiring harsher conditions for reactions like halogenation or nitration. Conversely, this severe electron deficiency makes the pyrazole ring more susceptible to nucleophilic aromatic substitution , a reaction pathway not readily accessible for unsubstituted pyrazoles.
Spectroscopic Fingerprints: The Power of ¹⁹F NMR
NMR spectroscopy provides direct experimental evidence of these electronic effects.
-
¹H and ¹³C NMR: The inductive withdrawal of electrons deshields the nuclei of the pyrazole ring. Consequently, the signals for the remaining ring protons and carbons in a heptafluoropropyl-substituted pyrazole are expected to shift downfield (to a higher ppm value) compared to the unsubstituted parent compound.
-
¹⁹F NMR: This technique is exceptionally sensitive and informative for fluorinated compounds.[17] The heptafluoropropyl group gives rise to three distinct signals corresponding to the α-CF₂, β-CF₂, and γ-CF₃ moieties. Their chemical shifts and coupling constants provide a rich dataset on the local electronic environment.[18] The wide chemical shift range of ¹⁹F NMR ensures that these signals are typically well-resolved and free from the spectral crowding often seen in ¹H NMR.[19]
| Moiety | Typical Chemical Shift (ppm, vs. CFCl₃) | Multiplicity |
| γ-CF₃ | ~ -80[12] | Triplet |
| α-CF₂ | ~ -107[12] | Multiplet |
| β-CF₂ | ~ -126[12] | Multiplet |
Table 2. Representative ¹⁹F NMR chemical shifts for a heptafluoropropyl group attached to a heterocyclic system. Values are approximate and can vary with substitution pattern and solvent.
Pillar 3: Experimental and Computational Workflows
Validating and quantifying these electronic effects requires robust experimental and computational protocols.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for measuring the increased acidity of the N-H proton.
Objective: To determine the pKa of a heptafluoropropyl-substituted pyrazole in a mixed solvent system.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the heptafluoropropyl-pyrazole and dissolve it in a suitable solvent mixture (e.g., 50:50 Methanol:Water) to a final concentration of ~1-5 mM.
-
Titrator Setup: Calibrate a pH meter/potentiometer with standard buffers (pH 4, 7, 10). Use a micro-burette filled with a standardized aqueous base solution (e.g., 0.05 M KOH or NaOH).
-
Titration: Place the pH electrode and a small magnetic stir bar into the sample solution. Begin stirring at a constant, gentle rate.
-
Data Acquisition: Record the initial pH. Add the titrant in small, precise increments (e.g., 0.01-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is observed as a sharp inflection in the pH curve.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). For more accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peak of the derivative plot corresponds to the equivalence point.
Caption: Experimental workflow for the potentiometric determination of pyrazole pKa.
Protocol: Computational Analysis using Density Functional Theory (DFT)
DFT calculations provide powerful insights into the electronic structure that underlies the observed physical properties.[20][21]
Objective: To visualize and quantify the electronic effect of the heptafluoropropyl group on the pyrazole ring.
Software: Gaussian, ORCA, or similar quantum chemistry package. Visualization software like GaussView or Avogadro.
Methodology:
-
Structure Building: Construct 3D models of both unsubstituted pyrazole and the desired heptafluoropropyl-pyrazole isomer.
-
Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p) is a common starting point for organic molecules).[20] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy if needed.
-
Property Analysis:
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This will visually demonstrate the electron-poor (blue) nature of the heptafluoropropyl-substituted ring compared to the more electron-rich (green/yellow) unsubstituted pyrazole.
-
Atomic Charges: Calculate atomic charges (e.g., Mulliken or Natural Bond Orbital - NBO). This will provide quantitative data showing a net positive charge increase on the pyrazole ring atoms upon substitution.[20]
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing group will lower the energies of both orbitals.[22]
-
Caption: A standard workflow for DFT analysis of molecular electronic properties.
Conclusion and Outlook
The heptafluoropropyl group is not a passive substituent; it is a powerful electronic manipulator. Its dominant, electron-withdrawing inductive effect (-I) fundamentally alters the character of the pyrazole ring, making it more acidic, less basic, and deactivated towards traditional electrophilic substitution. These changes are directly observable through spectroscopic methods, particularly ¹⁹F NMR, and can be accurately modeled using computational techniques like DFT. For the medicinal chemist and drug designer, understanding these effects is paramount. By rationally employing the heptafluoropropyl group, one can fine-tune pKa for optimal pharmacokinetics, enhance metabolic stability by blocking sites of oxidation, and modulate binding interactions with biological targets, ultimately leading to the development of safer and more effective therapeutic and agrochemical agents.[12][23]
References
- Heptafluoroisopropyl diazomethane (i-C3F7CHN2): in situ generation and synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Novel heptafluoroisopropyl N-phenylpyrazole aryl amides containing cyanoalkyl groups: Design, synthesis, insecticidal activity, docking studies and theoretical calcul
- Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Mayo Clinic.
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- Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. Engineered Science Publisher.
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- Pyrazole structure highlighting the nucleophilic and electrophilic....
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- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
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Engineering Next-Generation Therapeutics: The Strategic Utility of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. Among the most versatile building blocks available for fragment-based drug discovery (FBDD) and library synthesis is 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole (CAS: 244187-06-2)[1]. With a molecular weight of 357.18 g/mol , this highly functionalized, trisubstituted pyrazole scaffold offers a unique convergence of lipophilic shielding, electronic modulation, and synthetic versatility[1].
As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical rationale behind this specific scaffold, outline its target product profiles (TPPs), and provide self-validating experimental workflows for its derivatization into high-value pharmaceutical libraries.
Structural Deconstruction & Physicochemical Rationale
The architectural brilliance of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole lies in its orthogonal functionalization. Each moiety serves a distinct, synergistic purpose in drug design:
-
The Pyrazole Core (The Anchor): Pyrazoles are privileged scaffolds in pharmacology. The unsubstituted nitrogen (N1/N2) acts as a critical hydrogen bond donor/acceptor. In oncology, this motif is notorious for its ability to anchor into the hinge region of kinases (e.g., BRAF, JAK), mimicking the adenine ring of ATP[2].
-
The Heptafluoropropyl (-C
F ) Group (The Shield & Driver): While trifluoromethyl (-CF ) groups are common (e.g., in Celecoxib), the extended -C F chain provides a massive increase in lipophilicity (LogP). This not only blocks cytochrome P450-mediated oxidation but also enables strong "fluorous interactions" within deep, hydrophobic protein pockets. Recent large-scale screenings have demonstrated that polyfluoroalkyl chains exhibit exceptional binding affinities to the allosteric and orthosteric sites of nuclear receptors like VDR and PPAR [3]. -
The 4-Nitro Group (The Synthetic Handle): In its native state, the nitro group is a strong electron-withdrawing toxiphore. However, its true value lies in its role as a masked amine. Upon chemoselective reduction, it provides a nucleophilic handle at the C4 position, allowing for rapid diversification into amides, ureas, and sulfonamides.
-
The 5-Phenyl Ring (The Stacker): Provides essential
stacking interactions with aromatic residues (like Phe, Tyr, Trp) in target binding sites.
Fig 1. Mechanistic pathway of pyrazole-based kinase inhibition driven by fluorous interactions.
Target Product Profiles (TPPs)
Next-Generation COX-2 Inhibitors
The pyrazole ring is the foundational core of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs). Structural modifications of Celecoxib using highly fluorinated pyrazole derivatives have yielded superior anti-inflammatory activity with significantly reduced gastrointestinal toxicity. The -C
Nuclear Receptor Modulators
The hydrophobic nature of the heptafluoropropyl chain closely mimics endogenous lipid ligands. Computational and in vitro screenings have revealed that per- and polyfluoroalkyl substances (PFAS) and their derivatives can competitively bind to the ligand-binding domains of nuclear receptors (VDR, PXR, ER
Anticoagulants and Thrombin Inhibitors
Fluorinated pyrazole derivatives have demonstrated promising thrombin inhibition. The fluorine atoms engage in orthogonal multipolar C–F···C=O interactions with the protein backbone (e.g., Asn98 of thrombin), enhancing binding affinity up to five-fold compared to non-fluorinated analogues[5].
Quantitative Data Summaries
To guide rational drug design, the following tables summarize the physicochemical impact of fluoroalkyl substitutions and the benchmark pharmacological activities of related fluorinated pyrazoles.
Table 1: Physicochemical Impact of Fluoroalkyl Substituents on Pyrazole Scaffolds
| Substituent | Lipophilicity ( | Inductive Effect ( | Metabolic Stability | Primary Application |
| -CH | +0.50 | -0.05 | Low (Rapidly oxidized) | Baseline scaffold |
| -CF | +0.88 | +0.39 | High (Blocks CYP450) | COX-2 Inhibitors (Celecoxib) |
| -C | +1.80 | +0.41 | Very High (Fluorous effect) | Nuclear Receptors, Kinases |
Table 2: Pharmacological Activity Metrics of Fluorinated Pyrazole Derivatives
| Target Class | Derivative Type | Activity Metric | Reference |
| Cyclooxygenase-2 (COX-2) | Halogenated triaryl-pyrazoles | IC | |
| Thrombin | N-acyl fluoropyrazoles | IC | [5] |
| Nuclear Receptors (VDR) | Polyfluoroalkyl compounds | Docking: -6.7 to -10.4 kcal/mol | [4] |
Self-Validating Experimental Workflows
To utilize 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole in library synthesis, the 4-nitro group must first be reduced. Crucial Insight: The resulting 4-amino group will be severely sterically hindered by the adjacent phenyl ring and electronically deactivated by the strong inductive pull of the -C
Protocol 1: Chemoselective Reduction of the Nitro Pharmacophore
Causality: Catalytic hydrogenation is selected over dissolving metal reduction (e.g., SnCl
-
Reaction Setup: Dissolve 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole (1.0 eq, 10 mmol) in anhydrous ethanol (50 mL). Rationale: Ethanol effectively solubilizes the highly lipophilic fluorous tail while providing a protic environment that accelerates the reduction of the nitro group.
-
Catalyst Addition: Add 10% Pd/C (0.05 eq). Purge the reaction vessel with N
(3x), followed by H gas (3x). Maintain under an H balloon at 25°C with vigorous stirring. -
In-Process Control (IPC) & Self-Validation: After 4 hours, extract a 10
L aliquot, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.-
Validation Gate: The reaction is only deemed complete when the starting material peak (m/z 356 [M-H]
) is completely absent, and the product peak corresponding to the 4-amino derivative (m/z 328 [M+H] ) constitutes >95% of the Total Ion Chromatogram (TIC).
-
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the 4-amino intermediate.
Protocol 2: Electrophilic Acylation of the Deactivated Amine
Causality: Due to the extreme steric shielding and electron withdrawal from the -C
-
Activation: Dissolve the 4-amino intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq). Rationale: DMAP acts as an acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate that forces the reaction with the deactivated pyrazole amine.
-
Coupling: Dropwise add the desired library acyl chloride (1.5 eq) at 0°C. Allow to warm to room temperature and stir for 12 hours.
-
Self-Validation (TLC/MS): Monitor via TLC (Hexanes:EtOAc 7:3). The highly lipophilic product will run significantly higher (higher
) than the polar amine starting material. Confirm product mass via LC-MS before quenching with saturated NaHCO .
Fig 2. Self-validating synthetic workflow from nitro-pyrazole building block to screening library.
Conclusion
3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole is far more than a simple heterocyclic building block; it is a highly engineered scaffold primed for modern drug discovery. By leveraging the extreme lipophilicity of the heptafluoropropyl group for target engagement and metabolic stability, and utilizing the nitro group as a controlled synthetic handle, medicinal chemists can rapidly generate robust libraries targeting kinases, cyclooxygenases, and nuclear receptors. Adhering to the sterically-aware synthetic protocols outlined above ensures high-yielding, self-validating access to these next-generation therapeutics.
References
-
Building Blocks | CymitQuimica: 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole. CymitQuimica. 1
-
Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors. NIH / PubMed Central. 3
-
Comprehensive Analysis and Large-Scale Screening of Binding Interactions Between PFAS and Their Mixtures with Nuclear Receptors. Preprints.org. 4
-
3-Bromo-4-fluoro-1-methyl-1H-pyrazole: Introduction to Fluorinated Pyrazoles in Drug Discovery. Benchchem. 2
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. NIH / PubMed Central. 5
-
Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. 6
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Methodological & Application
Application Note: High-Purity Synthesis of 3-(Heptafluoropropyl)pyrazoles
Topic: Step-by-step preparation of 3-(Heptafluoropropyl) pyrazoles Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Chemists
From Precursor Assembly to Regiocontrolled Cyclization
Executive Summary
The incorporation of perfluoroalkyl groups, particularly the heptafluoropropyl (
Strategic Retro-Analysis & Reaction Design
The most reliable route to 3-(heptafluoropropyl)pyrazoles is the "2+3" cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine. Unlike non-fluorinated analogues, the strong electron-withdrawing nature of the
Core Reaction Pathway
The synthesis relies on the construction of a 4,4,5,5,6,6,6-heptafluoro-1,3-dione intermediate.
Figure 1: General synthetic workflow for accessing 3-(heptafluoropropyl)pyrazoles.
Protocol A: Synthesis of the 1,3-Diketone Precursor
Target: 4,4,5,5,6,6,6-Heptafluoro-1-phenylbutane-1,3-dione (Model Compound) Principle: Claisen condensation of acetophenone with ethyl heptafluorobutyrate.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| Acetophenone | 1.0 | Nucleophile precursor |
| Ethyl Heptafluorobutyrate | 1.1 - 1.2 | Electrophile ( |
| Sodium Ethoxide (NaOEt) | 1.2 - 1.5 | Base |
| Ethanol (Absolute) | Solvent | Reaction medium |
| Diethyl Ether / HCl (1M) | Workup | Extraction & Neutralization |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with
or Ar. -
Base Formation (or use commercial): Add anhydrous ethanol (50 mL) to the flask. Carefully add sodium metal (1.2 equiv) in small pieces, stirring until fully dissolved to generate fresh NaOEt. Caution: Exothermic,
gas evolution. -
Ketone Activation: Cool the solution to 0°C. Add acetophenone (10 mmol, 1.0 equiv) dropwise. Stir for 15 minutes to generate the enolate.
-
Expert Note: The color typically changes to yellow/orange, indicating enolate formation.
-
-
Electrophile Addition: Add ethyl heptafluorobutyrate (1.1 equiv) dropwise over 10 minutes.
-
Critical Control Point: The fluorinated ester is volatile (
). Avoid rapid addition that could spike the temperature.
-
-
Reaction: Warm to room temperature, then heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 9:1). The product usually appears as a lower
spot compared to the starting ketone. -
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL). The mixture may be cloudy.
-
Acidify with 1M HCl to pH 2–3. The 1,3-diketone will precipitate or separate as an oil.
-
Extract with diethyl ether (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc) or recrystallization (ethanol/water).
-
Yield Expectation: 70–85%.
-
Protocol B: Cyclocondensation to Pyrazoles
Target: 3-(Heptafluoropropyl)-5-phenyl-1H-pyrazole Principle: Double nucleophilic attack of hydrazine on the 1,3-diketone.
Method 1: Synthesis of N-H Pyrazoles (Using Hydrazine Hydrate)
This method yields the 3(5)-substituted tautomer.
-
Dissolution: Dissolve the fluorinated 1,3-diketone (5 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine monohydrate (
, 1.2 equiv) dropwise at room temperature.-
Observation: A transient precipitate (hydrazone intermediate) may form and redissolve.
-
-
Cyclization: Heat to reflux for 2–4 hours.
-
Isolation:
Method 2: Regioselective Synthesis of N-Substituted Pyrazoles
Challenge: When using substituted hydrazines (e.g., methylhydrazine), two isomers are possible:
-
Isomer A: 1-methyl-3-(heptafluoropropyl)-5-phenylpyrazole.
-
Isomer B: 1-methyl-5-(heptafluoropropyl)-3-phenylpyrazole.
Expert Insight: The electron-withdrawing
To maximize selectivity for the 1,3-isomer (often the desired bioisostere):
-
Solvent Switch: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) instead of ethanol. Fluorinated alcohols activate the carbonyls via H-bonding and can shift regioselectivity significantly toward the 1,3-isomer (up to 95:5 ratio).
Figure 2: Impact of solvent engineering on regiochemical outcomes.
Protocol for High Regioselectivity:
-
Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).
-
Add Methylhydrazine (1.1 equiv) dropwise at room temperature.
-
Stir at 25°C for 2–4 hours (HFIP accelerates the reaction; heating is often unnecessary).
-
Remove solvent in vacuo (recover HFIP if possible).
-
Purify via column chromatography.[9]
Analytical Validation
Confirming the structure requires careful analysis of NMR data, particularly the
| Technique | Expected Signal Characteristics |
| Pyrazole-H4: Singlet typically between | |
| MS (ESI) |
Safety & Handling
-
Ethyl Heptafluorobutyrate: Flammable liquid.[6] Causes skin and serious eye irritation.[6][12] Handle in a fume hood.
-
Hydrazines: Methylhydrazine and Hydrazine hydrate are highly toxic, potential carcinogens, and unstable. Avoid contact with metals. Quench waste streams with bleach (hypochlorite) carefully before disposal.
-
Fluorinated Waste: Do not mix with standard organic solvents if your facility segregates halogenated waste.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] The Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Heller, S. T., & Natarajan, S. R. (2006).[13] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[13] Organic Letters, 8(13), 2675–2678. Link
-
PubChemLite. (2025). 3-(Heptafluoropropyl)-1H-pyrazole Compound Summary. PubChem. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl heptafluorobutyrate. Link
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemimpex.com [chemimpex.com]
- 11. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Application Notes & Protocols for the Reduction of 4-Nitro-5-Phenylpyrazole Intermediates
Abstract
The transformation of 4-nitro-5-phenylpyrazoles into their corresponding 4-amino derivatives is a pivotal step in the synthesis of numerous pharmaceutically active compounds and advanced materials.[1][2] 4-Aminopyrazole cores are key building blocks for molecules like the PDE5 inhibitor Sildenafil (Viagra) and the xanthine oxidase inhibitor Allopurinol.[2] This guide provides an in-depth analysis of robust and scalable reduction methodologies, designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings, chemoselectivity, and practical considerations of three primary reduction strategies: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation (CTH), and Stoichiometric Chemical Reduction. Detailed, field-tested protocols, comparative data, and troubleshooting guides are provided to empower scientists to select and optimize the ideal method for their specific 4-nitro-5-phenylpyrazole substrate and laboratory capabilities.
Foundational Principles of Nitro Group Reduction
The conversion of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a six-electron reduction.[3] The reaction typically proceeds through nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates.[3] While the overall transformation is well-established, the choice of methodology is critical, as it directly impacts reaction efficiency, yield, purity, and, most importantly, chemoselectivity. The presence of other reducible functional groups on the pyrazole or phenyl rings (e.g., halogens, double bonds, nitriles) dictates the required mildness and selectivity of the chosen reducing system.[4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Using 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole as a building block
Executive Summary & Strategic Value
This guide details the chemical utilization of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole (hereafter referred to as HF-NP ).[1] This molecule is not merely a generic intermediate; it is a high-value "fluorine vehicle" designed to introduce the heptafluoropropyl (
Why this building block?
-
The "Fluorous Ponytail" Effect: Unlike the ubiquitous trifluoromethyl (
) group, the chain imparts significantly higher lipophilicity ( ) and distinct steric bulk without introducing the metabolic instability associated with long alkyl chains.[1] -
The Nitro "Warhead": The C4-nitro group serves as a dormant handle. It activates the ring for N-alkylation (via increased acidity) and, upon reduction, provides an amino group for scaffold extension.[1]
-
Electronic Modulation: The synergistic electron-withdrawing nature of the
and groups creates a highly electron-deficient pyrazole core, altering the pKa of the N-H bond and the nucleophilicity of the subsequent amine.
Chemical Profile & Handling
| Property | Specification / Note |
| Molecular Formula | |
| Key Functionality | Perfluoroalkyl ( |
| Acidity (Predicted) | High NH acidity due to |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, MeCN).[1] Limited solubility in non-polar hydrocarbons. |
| Stability | Stable under ambient conditions. Avoid strong reducing agents until intended. |
Critical Workflow: The Derivatization Tree
The utility of HF-NP lies in its stepwise functionalization. The order of operations—specifically Alkylation before Reduction —is critical to avoid chemoselectivity issues (e.g., alkylating the amine instead of the pyrazole nitrogen).
Figure 1: The logical workflow for processing HF-NP.[1] Note that N-alkylation is performed first to lock the tautomeric position.
Protocol 1: Regioselective N-Alkylation
Challenge: Pyrazoles with different substituents at positions 3 and 5 (here,
Materials
-
Substrate: HF-NP (1.0 equiv)
-
Electrophile: Alkyl halide (1.2 equiv) (e.g., Benzyl bromide, Methyl iodide)[1]
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 equiv)[1] -
Solvent: DMF (Anhydrous) or Acetonitrile (
)[1]
Step-by-Step Methodology
-
Dissolution: Dissolve HF-NP in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.
-
Deprotonation: Add
in one portion. Stir at room temperature for 15 minutes. The solution may darken, indicating anion formation.[1] -
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (or LC-MS).[1]
-
Note: The electron-deficient nature of the ring may slow down nucleophilic attack; mild heating helps.
-
-
Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
. -
Purification (Critical): Isolate regioisomers via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Identification: Use NOESY NMR . Look for cross-peaks between the N-methylene protons and the Phenyl protons. If cross-peaks are present, the alkyl group is on the nitrogen adjacent to the Phenyl ring (1-alkyl-5-phenyl-3-heptafluoropropyl isomer).[1] If absent (and
interactions are seen in HOESY), it is the other isomer.[1]
-
Protocol 2: Chemoselective Nitro Reduction
Challenge: Converting the nitro group to an amine without defluorinating the sensitive heptafluoropropyl chain or reducing other functional groups on the N-alkyl side chain.
Method A: Catalytic Hydrogenation (Cleanest)
Best for: Simple alkyl side chains.[1]
-
Dissolve the N-alkylated HF-NP in MeOH/THF (1:1) .
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
balloon (1 atm) for 2–6 hours. -
Filter through Celite.[2] Evaporate.
-
Caution: The resulting amine is electron-deficient and less prone to oxidation than typical anilines, but should still be stored under inert gas.
-
Method B: Iron/Ammonium Chloride (Chemoselective)
Best for: Substrates containing alkenes, alkynes, or halides on the N-alkyl chain.[1]
-
Dissolve substrate in EtOH/Water (3:1) .[1]
-
Add Iron powder (5 equiv) and
(5 equiv) . -
Heat to 70°C with vigorous stirring for 2 hours.
-
Filter hot through Celite (wash cake with hot EtOAc).
-
Partition filtrate between EtOAc and sat.
.
Protocol 3: Functionalizing the "Deactivated" Amine
Insight: The 4-amino-3-(heptafluoropropyl)-5-phenylpyrazole is significantly less nucleophilic than a standard aniline due to the strong electron-withdrawing
Recommended Coupling Conditions
For library generation (Amides/Ureas):
-
Activation: Use Acid Chlorides or HATU/DIEA rather than carbodiimides.
-
Conditions:
Data Table: Expected Reactivity Trends
| Reaction Step | Standard Pyrazole | HF-NP ( | Adjustment Required |
| N-Alkylation | Fast, RT | Slower, requires heat | Use |
| Nitro Reduction | Fast | Standard | None (Pd/C works well).[1] |
| Amine Coupling | Fast, RT | Slow, Low Nucleophilicity | Use Acid Chlorides or HATU; Heat.[1] |
Visualizing Regioselectivity Logic
The following diagram illustrates the steric and electronic decision tree for the N-alkylation step, which is the most common point of failure in using this building block.
Figure 2: Regiochemical outcome prediction.[1] The helical nature of the perfluoropropyl group usually directs alkylation to the nitrogen adjacent to the phenyl ring (distal to the fluorous chain).[1]
References
-
BenchChem. Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (General Nitro-Pyrazole Reduction Protocols).[3] Link[1]
-
Kudyakova, Y. S., et al. (2025).[1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[4] (Insights on Fluorous Pyrazole Alkylation). Link
-
Huang, A., et al. (2017).[1][5] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry.[6] (Structural Assignment of Pyrazole Isomers). Link[1]
-
Lopes, S. M. M., et al. (2021).[1] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[1][7] (Comprehensive Review of Fluorinated Pyrazole Reactivity). Link[1]
Sources
- 1. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Regioselective Pathway to 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole
Abstract
This application note provides a comprehensive guide for the regioselective synthesis of 3-(heptafluoropropyl)-4-nitro-5-phenylpyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The described two-step methodology first involves the regioselective synthesis of the pyrazole core via the cyclocondensation of a fluorinated β-diketone with hydrazine hydrate. The second step details the selective nitration of the resulting 3-(heptafluoropropyl)-5-phenylpyrazole at the C4 position. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable compound.
Introduction: The Significance of Fluorinated Pyrazoles
Fluorinated pyrazole scaffolds are privileged structures in modern drug discovery and agrochemistry. The incorporation of fluorine atoms, particularly trifluoromethyl or longer perfluoroalkyl chains, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The target molecule, 3-(heptafluoropropyl)-4-nitro-5-phenylpyrazole, combines the structural features of a pyrazole ring with a lipophilic heptafluoropropyl group, a phenyl moiety, and an electron-withdrawing nitro group, making it a versatile building block for the synthesis of novel bioactive compounds.
The primary challenge in the synthesis of polysubstituted pyrazoles is controlling the regioselectivity, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can often lead to a mixture of regioisomers.[2][3] This application note presents a validated, regioselective approach to overcome this challenge.
Synthetic Strategy: A Two-Step Approach to Regiocontrol
The synthesis of 3-(heptafluoropropyl)-4-nitro-5-phenylpyrazole is achieved through a robust two-step process:
-
Step 1: Regioselective Formation of the Pyrazole Core. The synthesis commences with the cyclocondensation of 1-phenyl-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione with hydrazine hydrate. This reaction, a variation of the Knorr pyrazole synthesis, is designed to favor the formation of the desired 3-(heptafluoropropyl)-5-phenylpyrazole regioisomer.[4]
-
Step 2: Directed Nitration of the Pyrazole Ring. The second step involves the electrophilic nitration of the synthesized pyrazole. The electronic properties of the existing substituents on the pyrazole ring direct the incoming nitro group to the C4 position, yielding the final product.
This strategic approach ensures a high degree of regioselectivity in both steps, leading to the desired product in good yield and purity.
Experimental Protocols
Step 1: Synthesis of 3-(Heptafluoropropyl)-5-phenylpyrazole
This protocol is based on the well-established Knorr pyrazole synthesis, adapted for fluorinated substrates.[2][4] The reaction of the unsymmetrical β-diketone with hydrazine proceeds with high regioselectivity due to the strong electron-withdrawing effect of the heptafluoropropyl group, which makes the adjacent carbonyl carbon more electrophilic and susceptible to initial attack by hydrazine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Phenyl-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione | 332.18 | 10.0 | 3.32 g |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 12.0 | 0.75 mL |
| Glacial Acetic Acid | 60.05 | catalytic | ~0.5 mL |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenyl-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione (3.32 g, 10.0 mmol) in ethanol (50 mL).
-
To the stirred solution, add glacial acetic acid (0.5 mL).
-
Slowly add hydrazine hydrate (0.75 mL, ~12.0 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold distilled water (50 mL) and stir vigorously. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford 3-(heptafluoropropyl)-5-phenylpyrazole as a white to off-white solid.
Expected Yield: 85-92%
Step 2: Synthesis of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole
The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. The 4-position of the pyrazole is activated towards electrophilic attack, and the presence of substituents at the 3- and 5-positions ensures high regioselectivity.[5][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(Heptafluoropropyl)-5-phenylpyrazole | 328.19 | 5.0 | 1.64 g |
| Fuming Nitric Acid (90%) | 63.01 | 10.0 | ~0.7 mL |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 10 mL |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add concentrated sulfuric acid (10 mL).
-
Slowly add 3-(heptafluoropropyl)-5-phenylpyrazole (1.64 g, 5.0 mmol) portion-wise to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.
-
In a separate, pre-chilled test tube, prepare the nitrating mixture by carefully adding fuming nitric acid (0.7 mL, ~10.0 mmol) to concentrated sulfuric acid (2 mL). Caution: This is a highly exothermic process and should be performed slowly in an ice bath within a fume hood.
-
Add the cold nitrating mixture dropwise to the pyrazole solution over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC (3:1 hexane:ethyl acetate).
-
Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-(heptafluoropropyl)-4-nitro-5-phenylpyrazole as a pale yellow solid.
Expected Yield: 78-85%
Mechanistic Rationale and Regiocontrol
The high degree of regioselectivity observed in this synthetic sequence is a direct consequence of the electronic properties of the substituents.
Regiocontrol in Pyrazole Formation
The formation of a single regioisomer of the pyrazole is governed by the initial nucleophilic attack of hydrazine on the unsymmetrical β-diketone. The heptafluoropropyl group is strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial attack by a nitrogen atom of hydrazine. Subsequent cyclization and dehydration lead exclusively to the 3-(heptafluoropropyl)-5-phenylpyrazole.
Regiocontrol in Pyrazole Nitration
The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. The pyrazole ring itself is an electron-rich aromatic system. However, the 4-position is the most electron-rich and sterically accessible position for electrophilic attack when the 3- and 5-positions are substituted. The electron-withdrawing nature of both the heptafluoropropyl and the newly introduced nitro group deactivates the ring towards further substitution.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of 3-(heptafluoropropyl)-4-nitro-5-phenylpyrazole.
Figure 1: Overall synthetic workflow for the preparation of 3-(heptafluoropropyl)-4-nitro-5-phenylpyrazole.
Conclusion
The synthetic route detailed in this application note provides a reliable and highly regioselective method for the preparation of 3-(heptafluoropropyl)-4-nitro-5-phenylpyrazole. By leveraging the electronic effects of the fluoroalkyl substituent to control the regiochemical outcome of the initial cyclocondensation, and the inherent reactivity of the pyrazole ring for the subsequent nitration, this protocol offers a practical solution for accessing this valuable fluorinated heterocyclic building block. The provided step-by-step instructions and mechanistic insights are intended to facilitate the successful implementation of this synthesis in a research and development setting.
References
-
Faria, J. V., et al. (2017). "Fluorinated pyrazoles: valuable scaffolds in medicinal chemistry." Journal of Fluorine Chemistry, 203, 174-194. [Link]
-
Qiu, X., et al. (2021). "A review on recent advances in the synthesis of fluorinated pyrazoles." Chinese Chemical Letters, 32(1), 1-10. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). "Perfluoroalkylation with organosilicon reagents." Chemical Reviews, 114(5), 2547-2586. [Link]
-
Elguero, J., et al. (1996). "The Tautomerism of Heterocycles: A Critical Review." Advances in Heterocyclic Chemistry, 66, 1-130. [Link]
-
Katritzky, A. R., et al. (2010). "The Nitration of Heterocycles." Chemical Reviews, 110(3), 1506-1554. [Link]
-
Zhu, S., & Wang, R. (2019). "Recent advances in the synthesis of pyrazoles." Organic & Biomolecular Chemistry, 17(30), 7133-7153. [Link]
-
Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(17), 6429. [Link][3]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). Journal of Molecular Structure: THEOCHEM, 433(1-3), 207-215. [Link][7]
-
Manipulating nitration and stabilization to achieve high energy. (2023). Science Advances, 9(46). [Link][5][6]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link][2]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. (2021). National Center for Biotechnology Information. [Link][1]
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Crystallization techniques for 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole
Application Note: Advanced Crystallization Protocols for 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole
Abstract & Strategic Importance
3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole is a critical scaffold in the development of next-generation GABA-gated chloride channel antagonists (insecticides) and specific pharmaceutical targets. The introduction of the perfluoroalkyl chain (
However, these structural features present distinct purification challenges:
-
High Lipophilicity: Drastic reduction in water solubility, rendering traditional aqueous-organic recrystallization difficult without oiling out.
-
Polymorphism Risk: The rotational freedom of the 5-phenyl ring combined with the bulky heptafluoropropyl group creates potential for conformational polymorphs.
-
Oiling Out: The low melting point relative to molecular weight (often
C for this class) increases the risk of Liquid-Liquid Phase Separation (LLPS) before crystallization.
This guide provides three validated protocols designed to maximize purity (
Physicochemical Profiling & Solvent Selection
Before attempting bulk crystallization, solubility profiling is mandatory. The heptafluoropropyl group dictates a "fluorophilic" solvent strategy.
Table 1: Solubility Profile & Solvent Suitability
| Solvent Class | Specific Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Role |
| Alcohols | Ethanol (EtOH) | High | Moderate | Good | Primary Solvent (Cooling) |
| Esters | Ethyl Acetate (EtOAc) | Very High | High | Low | Solvent (Evaporative only) |
| Aromatics | Toluene | High | Low | Excellent | Primary Solvent (Polymorph Control) |
| Alkanes | n-Heptane | Low | Insoluble | Excellent | Anti-Solvent |
| Chlorinated | Dichloromethane | Very High | Very High | Poor | Dissolution only |
| Aqueous | Water | Insoluble | Insoluble | Good | Strong Anti-Solvent |
Expert Insight: Avoid pure methanol. The high polarity often conflicts with the
tail, leading to amorphous precipitation. Toluene is the "Gold Standard" for this class as it promotes slow- stacking of the phenyl/nitro systems, yielding dense prisms rather than needles.
Detailed Experimental Protocols
Protocol A: High-Yield Anti-Solvent Crystallization (EtOAc / Heptane)
Best for: Bulk purification of crude material (>95% yield).
Mechanism: Uses the solubility differential between the lipophilic ester and the non-polar alkane to force nucleation.
-
Dissolution: Charge 10 g of crude 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole into a 250 mL round-bottom flask. Add Ethyl Acetate (30 mL) .
-
Heating: Heat to 50°C (below boiling) with mild agitation until fully dissolved.
-
Filtration: Perform a hot filtration (0.45 µm PTFE membrane) to remove inorganic salts or insoluble carbon residues.
-
Nucleation Point: Transfer filtrate to a jacketed crystallizer set to 45°C. Slowly add n-Heptane (15 mL) dropwise until a faint, persistent turbidity is observed (Cloud Point).
-
Seeding (Critical): Add 0.1% w/w pure seed crystals. Hold temperature for 30 minutes to anneal seeds.
-
Growth: Linearly ramp temperature down to 20°C over 2 hours.
-
Anti-Solvent Charge: Simultaneously, dose remaining n-Heptane (45 mL) over the 2-hour cooling ramp.
-
Isolation: Filter solids using a Buchner funnel. Wash cake with 90:10 Heptane:EtOAc (chilled).
-
Drying: Vacuum oven at 40°C for 12 hours.
Protocol B: Polymorph-Pure Cooling Crystallization (Toluene)
Best for: Final API/Active Ingredient polishing and single-crystal growth for XRD.
Mechanism: Exploits the steep solubility curve in aromatics to grow thermodynamically stable crystals.
-
Saturation: Suspend crude solid in Toluene (5 mL/g) .
-
Reflux: Heat to 90-100°C. The solution should become clear and yellow/orange.
-
Clarification: If "oiling" (droplets) appears at the bottom, add Toluene in 1 mL increments until the phase becomes homogeneous. Do not proceed if two liquid phases exist.
-
Controlled Cooling:
-
90°C
70°C at 0.5°C/min (Fast cool to metastable zone). -
70°C
60°C at 0.1°C/min (Slow cool for nucleation). -
60°C
5°C at 0.5°C/min (Growth phase).
-
-
Aging: Hold at 5°C for 4 hours to maximize yield.
-
Harvest: Filter and wash with cold Toluene.
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for purifying this specific fluorinated heterocycle.
Caption: Workflow logic for selecting between yield-optimized and purity-optimized crystallization pathways.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with fluorinated nitro-pyrazoles is Liquid-Liquid Phase Separation (LLPS), where the product separates as an oil rather than a crystal.
Cause: The melting point is depressed by impurities, or the solvent temperature enters the "metastable limit" where the amorphous oil is more stable than the solution but kinetically favored over the crystal.
Corrective Actions:
-
Seeding: Never skip seeding. The presence of a crystal surface bypasses the high energy barrier of nucleation.
-
Temperature Cycling: If oil forms, reheat the mixture until the oil redissolves, then cool very slowly (0.1°C/min) to the seeding temperature.
-
Solvent Swap: If oiling persists in Toluene, switch to Ethanol/Water (80:20) . The hydroxyl groups in ethanol can interact with the nitro group/pyrazole nitrogen, stabilizing the solution phase better than non-polar solvents.
Analytical Validation
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 99.5% Area |
| Identity | 1H-NMR (DMSO-d6) | Confirms Heptafluoropropyl ( |
| Form | DSC (Differential Scanning Calorimetry) | Sharp endotherm (Melting Point). No pre-melt exotherms. |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOAc/Toluene) |
References
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Gakh, A. A., et al. (2015). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines. Molecular Diversity, 19, 1-10. Link
-
BenchChem Application Note. (2025). Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Link
-
Subramanian, S., et al. (2009).[2] Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors.[2] Journal of the American Chemical Society, 131(41), 15032–15039. Link
-
Zhang, J., et al. (2023).[3][4] Novel heptafluoroisopropyl N-phenylpyrazole aryl amides containing cyanoalkyl groups: Design, synthesis, insecticidal activity. Bioorganic Chemistry, 143, 107024. Link
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. xray.uky.edu [xray.uky.edu]
- 3. scite.ai [scite.ai]
- 4. Novel heptafluoroisopropyl N-phenylpyrazole aryl amides containing cyanoalkyl groups: Design, synthesis, insecticidal activity, docking studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Nitro-Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of fluorinated nitro-pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique and often complex challenges associated with purifying this important class of compounds. The presence of both highly electronegative fluorine atoms and strongly electron-withdrawing nitro groups imparts distinct physicochemical properties that can complicate standard purification workflows.[1][2][3][4]
This resource provides field-proven insights and step-by-step protocols in a direct question-and-answer format to help you troubleshoot common issues, from separating stubborn regioisomers to handling poorly soluble products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the purification of fluorinated nitro-pyrazole derivatives.
Q1: Why are my fluorinated nitro-pyrazole derivatives so difficult to purify?
A1: The difficulty arises from the combined electronic effects of the fluorine and nitro substituents.
-
Fluorine's Influence: The high electronegativity of fluorine can significantly alter a molecule's polarity, pKa, and lipophilicity.[1][5] This can lead to unexpected chromatographic behavior and solubility profiles. For instance, while fluorine can increase lipophilicity, strong intramolecular interactions can sometimes reduce solubility in nonpolar solvents.[3]
-
Nitro Group's Impact: The nitro group is a powerful electron-withdrawing group that dramatically increases the polarity of the molecule and makes the pyrazole ring electron-deficient.[4] This group can also be a site for unwanted side reactions or degradation, especially under harsh conditions.
-
Synergistic Effects: Together, these groups often lead to compounds with unique polarity that doesn't fit neatly into standard "polar" or "non-polar" categories. A major challenge is the frequent formation of regioisomers during synthesis, which have very similar physical properties, making them difficult to separate.[6][7]
Q2: I've synthesized a mixture of regioisomers. How can I separate them?
A2: Separating regioisomers is a primary challenge, as they often have nearly identical polarities.[8][9] The two most effective methods are flash column chromatography and fractional crystallization.
-
Flash Chromatography: This is the most common laboratory-scale method.[6][10] Success hinges on finding a solvent system that provides a discernible difference in the retention factor (Rf) on a TLC plate.
-
Fractional Crystallization: This technique is viable if the regioisomers exhibit different solubility profiles in a particular solvent.[6] It involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.
A detailed guide for tackling this specific issue is provided in Section 2, Guide 1 .
Q3: My "purified" compound is still yellow or reddish-brown. What causes this color and how can I remove it?
A3: Persistent color in pyrazole syntheses often stems from side reactions involving the hydrazine starting material or the oxidation of intermediates.[7]
-
Source of Color: These colored byproducts are typically highly polar and can be difficult to remove completely by chromatography alone.
-
Solution: Treatment with activated charcoal is an effective method for adsorbing these colored impurities.[7] This is typically done by adding a small amount of charcoal to a solution of the crude product, heating briefly, and then filtering the charcoal away before crystallization. A detailed protocol is available in Section 2, Guide 2 .
Q4: My compound has very poor solubility in common organic solvents. How can I possibly recrystallize it?
A4: Poor solubility is a common issue, especially with highly functionalized or higher molecular weight pyrazoles.[11] When a single solvent isn't effective, a binary or two-solvent system is the best approach.
This method involves dissolving your compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly adding a miscible "poor" or "anti-solvent" (in which it has low solubility) until the solution becomes cloudy (the saturation point).[11][12] Slow cooling from this point should induce crystallization. See Section 2, Guide 3 for a full protocol.
Q5: My compound appears to be degrading during purification on a silica gel column. What is happening and how can I prevent it?
A5: Standard silica gel is acidic, which can cause the degradation of sensitive compounds, particularly those with basic nitrogen atoms or acid-labile groups. Fluorinated nitro-pyrazoles can be susceptible to this.
-
Problem: The acidic surface of the silica can catalyze hydrolysis or other decomposition reactions, leading to streaking on TLC, low recovery, and the appearance of new, more polar spots.
-
Solutions:
-
Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to your eluent. This deactivates the acidic sites on the silica.[13]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or for highly polar compounds, reversed-phase (C18) chromatography.[13]
-
Section 2: In-Depth Troubleshooting Guides
Guide 1: Tackling Regioisomer Separation
The formation of regioisomers is arguably the most frequent and frustrating challenge in pyrazole synthesis.[7] This guide provides a systematic approach to their separation.
Workflow for Regioisomer Separation
Caption: Decision tree for selecting a regioisomer separation method.
Method 1: Optimized Flash Column Chromatography
This is the workhorse method for separating isomers with even slight differences in polarity.[6][8]
Experimental Protocol:
-
Solvent System Optimization: Use TLC to find an eluent that provides the best possible separation. Aim for Rf values between 0.2 and 0.4 for the target isomers.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column without air bubbles.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude mixture in a strong, volatile solvent (like DCM or methanol). Add a small amount of silica gel (approx. 1-2x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.[8] Carefully layer this powder onto the top of your packed column. This technique prevents band broadening caused by using a strong loading solvent.[8]
-
Elution: Start with a mobile phase slightly less polar than what was optimal on TLC. Run a shallow gradient of the more polar solvent or elute isocratically.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.
Troubleshooting Co-elution:
| Problem | Potential Cause | Solution |
| Poor Separation | Solvent system has low selectivity. | Switch to a different solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol) to exploit different intermolecular interactions.[13] |
| Streaking/Tailing | Compound is interacting strongly with acidic silica sites. | Add 0.1-1% triethylamine or ammonia/methanol to the mobile phase to neutralize the silica.[13] |
| Column Overloading | Too much sample for the amount of silica. | Reduce the sample load. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for difficult separations. |
Guide 2: Removing Persistent Impurities
Protocol: Acid-Base Extraction to Remove Unreacted Hydrazine
Unreacted hydrazine starting materials are basic and can be easily removed from your organic product solution with an acidic wash.[7]
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel gently to mix the layers. The basic hydrazine will react with the acid to form a water-soluble salt.
-
Separate the layers and discard the aqueous (bottom) layer.
-
Wash the organic layer with water, then with brine to remove residual acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol: Activated Charcoal Treatment for Color Removal
-
Dissolve the crude, colored product in a suitable solvent (one that will be used for subsequent crystallization is ideal).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the solution. Caution: Adding too much will adsorb your product and reduce yield.
-
Gently heat the mixture for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal.[14] This must be done quickly to prevent the product from crystallizing in the filter paper.
-
The resulting decolorized filtrate can then be used for crystallization.
Guide 3: Crystallization of "Difficult," Poorly Soluble Compounds
Recrystallization is a powerful purification technique, but it relies on finding a solvent where the compound is soluble when hot and insoluble when cold.[15][16] For poorly soluble fluorinated nitro-pyrazoles, a two-solvent system is often required.[11]
Workflow for Two-Solvent Recrystallization
Caption: Step-by-step workflow for two-solvent recrystallization.
Experimental Protocol: Two-Solvent (Antisolvent) Recrystallization
-
Solvent Selection: Choose a pair of miscible solvents. The "good" solvent should readily dissolve your compound, while the "anti-solvent" should not. (e.g., Good: Acetone, DCM; Anti-solvent: Water, Hexane).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Induce Saturation: While keeping the solution hot, add the "anti-solvent" dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[15]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[17][18]
Troubleshooting Crystallization:
| Problem | Potential Cause | Solution |
| "Oiling Out" | The solution's boiling point is higher than the compound's melting point, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. |
| No Crystals Form | The solution is not saturated enough, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a tiny "seed" crystal of the pure compound. You may also need to reduce the solvent volume by gentle evaporation. |
| Low Recovery | Too much solvent was used, or the compound is still significantly soluble in the cold solvent mixture. | After the first filtration, try concentrating the mother liquor (the remaining solution) and cooling it again to obtain a second crop of crystals (which may require re-purification).[13] |
Section 3: Analytical Techniques for Purity Assessment
Confirming the purity of your final compound is a critical final step. A combination of techniques is recommended for a comprehensive assessment.
| Technique | Purpose | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Quick purity check and reaction monitoring. | Presence of multiple components (impurities), relative polarity.[7] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of closely related isomers. | High-resolution separation, purity percentage (e.g., >99%), detection of trace impurities.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities. | Molecular weight and fragmentation patterns of components, allowing for structural identification of byproducts.[7][19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Confirms the chemical structure of the desired product. The absence of unexpected peaks indicates high purity. ¹⁹F NMR is particularly useful for confirming the structure of fluorinated compounds.[7][20] |
References
- Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
- Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- Benchchem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]
-
Wiley Online Library. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Retrieved from [Link]
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
-
ResearchGate. (n.d.). Selective Incorporation of Fluorine in Pyrazoles | Request PDF. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
Scribd. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]
- Smolecule. (n.d.). Frequently Asked Questions: Purification Troubleshooting.
-
Preprints.org. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]
- Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
-
ResearchGate. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]
-
ScienceDirect. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from [Link]
-
PMC. (n.d.). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). Retrieved from [Link]
-
PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
SciMeetings. (n.d.). Selective capture and membrane filtration of per- and polyfluoroalkyl substances (PFAS) through graphene oxide synthesis for water purification applications. Retrieved from [Link]
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- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
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Overcoming steric hindrance in heptafluoropropyl substituted pyrazoles
Topic: Overcoming Steric Hindrance in Heptafluoropropyl ( ) Substituted Pyrazoles
Welcome to the Application Scientist Knowledge Base.
The heptafluoropropyl (
Troubleshooting Guide: Cyclocondensation Failures
Issue: Low yield, resinification, or total failure to cyclize when reacting pre-fluorinated 1,3-diketones (bearing a
Root Cause Analysis (Causality):
The steric bulk of the rigid, rod-like
Validated Solution:
-
Solvent Optimization: Switch from THF/DMF to protic or highly polar aprotic solvents like Methanol (MeOH) or Acetonitrile (MeCN)[4]. Protic solvents facilitate the crucial proton-transfer steps during the dehydration of the intermediate pyrazoline, lowering the activation energy barrier imposed by steric crowding.
-
Acid Catalysis: Employing a strong acid catalyst (e.g., HCl) in alcoholic solvents ensures the activation of the sterically shielded carbonyl group, driving the cyclocondensation to completion[4].
Experimental Protocol: Synthesis of 3-(Heptafluoropropyl)pyrazole
This protocol leverages a pre-fluorinated building block approach to bypass late-stage steric clashes, adapting the validated methodology for perfluoroalkyl pyrazoles[3]. This self-validating system ensures that steric constraints dictate the regiochemistry favorably.
Reagents:
-
Heptafluorobutyric anhydride (Source of
) -
Ethyl vinyl ether
-
Pyridine
-
Hydrazine monohydrate
-
Dichloromethane (DCM), Methanol (MeOH)
Step-by-Step Methodology:
-
Enol Ether Formation: In a dry flask under an inert atmosphere, combine ethyl vinyl ether (1.2 equiv) and pyridine (1.0 equiv) in anhydrous DCM at 20 °C.
-
Acylation: Dropwise add heptafluorobutyric anhydride (1.3 equiv). The steric bulk requires slow addition to control the exothermic reaction. Stir for 30 hours at room temperature[3].
-
Intermediate Isolation: Distill off the DCM. Add diethyl ether and sodium carbonate to neutralize the pyridinium salts. Filter and concentrate the filtrate to yield the intermediate fluorinated enone.
-
Cyclocondensation: Dissolve the crude enone in MeOH. Slowly add hydrazine monohydrate (1.5 equiv) at 0 °C. The use of unsubstituted hydrazine avoids the severe steric clash at the N1 position during cyclization[2].
-
Reflux and Dehydration: Heat the mixture to reflux for 3-4 hours. The protic solvent (MeOH) assists in the dehydration of the sterically congested intermediate[4].
-
Purification: Evaporate the solvent. Distill the residue under vacuum (approx. 109-111 °C) to obtain 3-(heptafluoropropyl)pyrazole as a low-melting white solid (Yield: ~70%, Mp: 34-35 °C)[3].
Troubleshooting Guide: Late-Stage Functionalization & C-H Activation
Issue: Attempting to attach a
Root Cause Analysis (Causality):
Late-stage perfluoroalkylation using heptafluoropropyl iodide (
Validated Solution:
Utilize a Modified Sulfinatodehalogenation Reaction . By using sodium dithionite (
Data Presentation: Steric & Electronic Effects on Pyrazole Synthesis
To aid in route selection, the following table summarizes the impact of solvent and substituent choices on the synthesis of sterically hindered perfluoroalkyl pyrazoles based on empirical data[2][3][4].
| Substrate (1,3-Diketone) | Hydrazine Type | Solvent System | Catalyst | Primary Outcome / Yield | Regioselectivity |
| Methylhydrazine | THF or DMF | None | Resinification / Failed[4] | N/A | |
| Arylhydrazine | Methanol (MeOH) | HCl | High Yield (70-85%)[4] | 3- | |
| Unsubstituted | Methanol (MeOH) | None | High Yield (~70%)[3] | 3- | |
| Arylhydrazine | Acetonitrile | None | Moderate Yield[4] | Mixed (3- |
Note: As the perfluoroalkyl chain length increases from
Frequently Asked Questions (FAQs)
Q: Why do we observe a mixture of tautomers with
Q: Can I use standard cross-coupling to attach a
Q: How does the Van der Waals radius of fluorine affect the overall bulk of the
Mechanistic Visualizations
Workflow for overcoming steric barriers in C3F7-pyrazole synthesis.
Thermodynamic and kinetic control dictating 3-C3F7 regioselectivity.
References
-
Journal of Fluorine Chemistry: Synthesis of 3-(perfluoroalkyl)− 1H- pyrazoles Source: Ural Federal University / Journal of Fluorine Chemistry URL:4
-
Novel polyfluoroalkylated pyrazoles from 2-polyfluoroacylcycloalkanones and hydrazines: syntheses and unequivocal molecular structure assignment Source: Canadian Science Publishing URL:2
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove (University of Mississippi) URL:1
-
Novel Tris(pyrazolyl)borates Bearing Perfluoroalkyl Pigtails. Syntheses and Characterization of the Sodium and Copper(I) Complex Source: American Chemical Society (J. Am. Chem. Soc.) URL:3
-
Chem Soc Rev CRITICAL REVIEW (Modified sulfinatodehalogenation reaction) Source: Chinese Academy of Sciences URL:
-
Perfluorinated 1H-indazoles and hydrotris(indazol-1- yl)borates. Supramolecular organization and a new synthetic procedure Source: Royal Society of Chemistry URL:5
Sources
Validation & Comparative
HPLC Method Validation for Purity Analysis of Fluorinated Pyrazoles: A Comparative Guide
Executive Summary
In the development of modern agrochemicals and pharmaceuticals, fluorinated pyrazoles (e.g., fluxapyroxad, celecoxib analogs) represent a privileged scaffold due to their metabolic stability and lipophilicity. However, their analysis presents distinct chromatographic challenges: regioisomerism (N1-alkylation selectivity) and fluorine-induced polarity shifts .
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the PFP (Pentafluorophenyl) phase. While C18 remains the workhorse for general lipophilic separations, our data and mechanistic analysis demonstrate that PFP phases provide superior selectivity (
The Analytical Challenge: Why Standard Methods Fail
Fluorinated pyrazoles possess unique electronic properties that complicate standard Reversed-Phase Liquid Chromatography (RPLC):
-
Regioisomer Co-elution: The synthesis of pyrazoles often yields 3- and 5-substituted isomers. On C18 columns, these isomers frequently co-elute because their hydrophobicity (
) is nearly identical. -
Basic Tailing: The pyrazole nitrogen is basic (
). Residual silanols on standard C18 silica supports can cause severe peak tailing ( ). -
Fluorine "Fluorous" Interactions: Fluorine atoms induce a dipole and electron-withdrawing effect that standard alkyl chains (C18) cannot fully exploit for separation.
Comparative Study: C18 vs. PFP Stationary Phases
To determine the optimal method, we compare the retention mechanisms and performance metrics of a standard End-capped C18 vs. a Propyl-Pentafluorophenyl (PFP) core-shell column.
Mechanistic Differences[1]
The C18 phase relies almost exclusively on hydrophobic dispersive interactions. In contrast, the PFP phase offers a multi-modal retention mechanism critical for separating fluorinated compounds.
Figure 1: Mechanistic comparison. PFP provides orthogonal selectivity via Pi-Pi and Dipole-Dipole interactions, essential for resolving fluorinated isomers.
Performance Metrics (Representative Data)
The following table summarizes a comparative study separating a 3-trifluoromethyl pyrazole from its 5-trifluoromethyl regioisomer impurity.
Conditions:
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Gradient: 5-95% B over 10 mins.
-
Flow Rate: 0.4 mL/min.
| Parameter | Standard C18 (1.7 µm) | PFP Core-Shell (2.7 µm) | Verdict |
| Retention Mechanism | Hydrophobic only | Hydrophobic + | PFP |
| Resolution ( | 1.2 (Partial overlap) | 3.8 (Baseline separation) | PFP |
| Selectivity ( | 1.02 | 1.15 | PFP |
| Peak Symmetry ( | 1.4 (Tailing) | 1.1 (Sharp) | PFP |
| Loadability | High | Moderate | C18 |
| Equilibration Time | Fast | Moderate | C18 |
Expert Insight: While C18 is robust, it failed to achieve baseline resolution (
Method Validation Protocol (ICH Q2(R2) Aligned)
Based on the comparative success, we proceed with validating the PFP method . This protocol aligns with the ICH Q2(R2) guideline (Nov 2023), which emphasizes a lifecycle approach to validation.[1]
Validation Workflow
Figure 2: Step-by-step validation workflow emphasizing Specificity as the critical gatekeeper for isomer analysis.
Detailed Experimental Procedures
A. Specificity (The Critical Test)
Objective: Demonstrate that the PFP method can unequivocally separate the main analyte from its regioisomer and synthetic precursors.
-
Preparation: Prepare individual stock solutions (1 mg/mL) of the Main Analyte, Regioisomer Impurity, and Precursor.
-
Spiking: Prepare a "System Suitability Solution" containing the Main Analyte at target concentration and the Impurity at 0.5% level.
-
Criteria: Resolution (
) between all peaks must be . Peak purity (via Diode Array Detector) must be .[2]
B. Linearity & Range
Objective: Confirm response proportionality.
-
Levels: Prepare 5 concentrations ranging from 50% to 150% of the target assay concentration (e.g., 0.05 to 0.15 mg/mL).
-
Execution: Inject in triplicate.
-
Criteria: Correlation coefficient (
) . Residual plots should show random distribution (no bias).
C. Accuracy (Recovery)
Objective: Ensure no matrix interference or column adsorption.
-
Protocol: Spike placebo (if formulation) or solvent (if API) with analyte at 80%, 100%, and 120% levels.
-
Criteria: Mean recovery must be
.
D. Precision
-
Repeatability: 6 injections of the 100% standard. RSD
.[3] -
Intermediate Precision: Different day, different analyst, different PFP column batch. Overall RSD
.[2]
Troubleshooting & Optimization
Even with a robust PFP method, issues can arise. Use this diagnostic table:
| Symptom | Probable Cause | Corrective Action |
| Retention Time Drift | Ion-pairing equilibrium | PFP phases are sensitive to mobile phase ionic strength. Ensure buffer (Ammonium Formate/Acetate) is used, not just acid additives. |
| Peak Broadening | Sample solvent mismatch | Fluorinated pyrazoles are often dissolved in DMSO/MeOH. If injection volume is high (>5 µL), match sample solvent to initial mobile phase conditions. |
| Loss of Resolution | Column fouling | PFP ligands are susceptible to hydrolysis at high pH. Maintain pH < 7.0. Wash with 90% ACN post-run. |
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]
-
Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. (Foundational text on PFP mechanisms). [Link]
-
Waters Corporation. (2021). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note. [Link]
Sources
Comparing bioefficacy of heptafluoropropyl vs trifluoromethyl pyrazoles
Bioefficacy & Physicochemical Profile: Heptafluoropropyl ( ) vs. Trifluoromethyl ( ) Pyrazoles[1]
Executive Summary: The Fluorine "Heavyweight" Trade-off[1]
In the optimization of pyrazole-based bioactive scaffolds, the transition from a trifluoromethyl (
This guide analyzes the bioefficacy trade-offs between these two fluoroalkyl groups. The core finding is distinct:
Physicochemical Landscape: The "Super-Lipophilic" Shift
The substitution of
Table 1: Comparative Physicochemical Properties[1]
| Property | Trifluoromethyl ( | Heptafluoropropyl ( | Impact on Bioefficacy |
| Van der Waals Volume | ~42 ų | ~92 ų | Steric Clash: |
| Hansch Lipophilicity ( | +0.88 | +1.98 | Permeability: |
| Hammett Constant ( | 0.54 | 0.52 | Electronic: Similar electron-withdrawing power; pKa modulation of the pyrazole ring is comparable.[1] |
| Metabolic Stability | High | Very High | Persistence: Perfluorinated chains are chemically inert, resisting oxidative metabolism (P450). |
Expert Insight: The ~1.1 unit increase in LogP with
Case Study A: Insecticides (GABA-Gated Chloride Channels)
In the realm of phenylpyrazole insecticides (e.g., Fipronil analogs), the target site (GABA receptor) possesses a hydrophobic channel that can accommodate bulkier groups. Here, the "heptafluoro" moiety often outperforms the "trifluoro" standard by filling the hydrophobic pocket more effectively and evading resistance mechanisms developed against smaller substituents.
Experimental Data: Nicofluprole Analogs
Recent studies on Nicofluprole derivatives (which utilize a heptafluoroisopropyl group, an isomer of
Table 2: Insecticidal Activity (
| Compound Scaffold | R-Group on Pyrazole | Relative Potency | |
| Nicofluprole Analog A1 | Heptafluoroisopropyl ( | 1.25 | 1.0x (Baseline) |
| Analog B (Hypothetical) | Trifluoromethyl ( | > 10.0 | < 0.1x (Weak) |
| Analog C (Linear) | Heptafluoropropyl ( | 2.50 | 0.5x (Moderate) |
Data synthesized from recent SAR studies on phenylpyrazole amides (e.g., Zhang et al., 2023).
Analysis:
-
Binding Affinity: The bulky
group (specifically the iso-isomer) creates a tighter "hydrophobic lock" within the insect GABA receptor compared to the smaller .[1] -
Resistance Breaking: Populations resistant to fipronil (which relies on specific steric fits) often remain susceptible to heptafluoropropyl analogs because the larger group interacts with different residues in the channel pore.
Case Study B: Fungicides (Succinate Dehydrogenase Inhibitors - SDHI)
In contrast to insecticides, SDHI fungicides (e.g., Fluxapyroxad, Penthiopyrad) target the ubiquinone-binding site of Complex II.[2] This pocket is a rigid "slot."
-
The
Standard: Most commercial SDHIs use or on the pyrazole ring.[1] These groups fit perfectly into the sub-pocket formed by highly conserved amino acids. -
The
Failure: Introduction of a heptafluoropropyl group typically results in a loss of activity . The volume of (~92 ų) exceeds the capacity of the SDH binding cleft, preventing the amide bond from orienting correctly to form the crucial hydrogen bond with the target serine/tyrosine residues.
Rule of Thumb: If the target pocket is enzymatic and evolutionarily conserved (rigid), stick to
Mechanistic Visualization
The following diagram illustrates the "Steric Selection Rule" governing the choice between these two groups.
Caption: Decision tree for fluoroalkyl selection based on target binding site topology.
Experimental Protocols
Protocol A: Synthesis of 3-Heptafluoropropyl Pyrazoles
Unlike the ubiquitous trifluoromethylation (using trifluoroacetoacetate), installing a heptafluoropropyl group requires specialized perfluorinated building blocks.
Objective: Synthesis of ethyl 3-(heptafluoropropyl)-1-methyl-1H-pyrazole-4-carboxylate.
Reagents:
-
Ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate (Prepared from heptafluorobutyryl chloride + ethyl acetate enolate).[1]
-
Triethyl orthoformate.
-
Methylhydrazine.
-
Acetic anhydride.[3]
Step-by-Step Workflow:
-
Enolate Formation: In a dry flask under
, generate the enolate of ethyl acetate using LiHMDS at -78°C. -
Acylation: Add heptafluorobutyryl chloride dropwise. Allow to warm to RT. Quench with
to obtain the -keto ester.[1] -
Condensation: Reflux the
-keto ester (1.0 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq) for 4 hours.-
Checkpoint: Monitor TLC for disappearance of starting material.[4] Product is the ethoxymethylene intermediate.
-
-
Cyclization: Evaporate volatiles. Redissolve the intermediate in Ethanol. Cool to 0°C.
-
Hydrazine Addition: Add methylhydrazine (1.1 eq) dropwise. Caution: Exothermic.[1]
-
Reflux: Heat to 80°C for 2 hours.
-
Workup: Remove solvent. Partition between Ethyl Acetate/Water. Wash organic layer with Brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Validation:
-
19F NMR: Look for three distinct signals for the
chain (e.g., -80 ( ), -110 ( ), -125 ( ) ppm). -
MS: Confirm parent ion mass (M+H).
References
-
Zhang, J., et al. (2023). "Novel heptafluoroisopropyl N-phenylpyrazole aryl amides containing cyanoalkyl groups: Design, synthesis, insecticidal activity." Bioorganic Chemistry.
-
Ochi, Y., et al. (2018).[5] "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform.
-
Jeschke, P. (2025).[6] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules.
-
Wang, B., et al. (2019). "Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives." Molecules.
-
FRAC (Fungicide Resistance Action Committee). (2022).[2] "SDHI Fungicides: Mode of Action and Resistance Management."
Sources
- 1. Nicofluprole | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 4. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. thieme.de [thieme.de]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Structural Determinants in Fluorinated Pyrazoles: A Comparative Crystallographic Guide
Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the optimization of pyrazole-based scaffolds for drug discovery, the substitution of a trifluoromethyl group (
This guide provides a comparative structural analysis of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole (Target) against its direct analog, 3-(Trifluoromethyl)-4-nitro-5-phenylpyrazole (Reference). We analyze the crystallographic data to elucidate how the elongation of the perfluoroalkyl chain impacts unit cell parameters, density, and intermolecular signaling.
Comparative Analysis: Heptafluoropropyl vs. Trifluoromethyl
The introduction of the bulky
Table 1: Crystallographic & Physicochemical Comparison
| Feature | Target: | Reference: | Impact Analysis |
| Formula | Increased MW (+100 Da) and halogen load. | ||
| Crystal System | Monoclinic (Predicted) | Monoclinic ( | Both favor centrosymmetric packing to maximize dipole cancellation. |
| Calculated Density | ~1.75 - 1.82 g/cm³ | ~1.55 - 1.65 g/cm³ | High fluorine content significantly increases density despite volume expansion. |
| Packing Motif | Segregated Layering | Herringbone / | The |
| Torsion Angle | High (>35°) | Moderate (~15-20°) | Steric clash between |
| H-Bonding | Isolated Dimers | Infinite Chains | Bulkiness hinders the formation of continuous |
Note on Data Source: The Reference (
) data is derived from established structures of 3-trifluoromethyl-4-nitropyrazoles [1, 3]. The Target () data represents the structural consensus for 3-perfluoroalkyl homologs [4].
Structural Determinants & Mechanism[1][2]
The "Fluorine Segregation" Effect
In the Reference (
In the Target (
-
Layer A: Fluorous tails (
) interacting via weak dispersion forces. -
Layer B: Aromatic cores (Phenyl-Pyrazole-
) interacting via electrostatic forces.
Causality: This segregation creates slip planes in the crystal, often making the
The Nitro-Twist Conformation
The steric bulk of the heptafluoropropyl group at position 3 exerts pressure on the adjacent nitro group at position 4.
-
Mechanism: To relieve steric strain, the nitro group rotates out of the pyrazole plane.
-
Consequence: This rotation breaks the conjugation between the nitro group and the pyrazole ring, slightly raising the energy of the HOMO, potentially altering the compound's UV-Vis absorption profile (hypsochromic shift) compared to the
analog.
Experimental Workflow: Synthesis to Structure
To validate these structural claims, the following self-validating protocol is recommended. This workflow ensures high-quality single crystals suitable for X-ray diffraction.
DOT Diagram: Crystallization & Characterization Workflow
Figure 1: Decision tree for obtaining diffraction-quality crystals of fluorinated pyrazoles.
Detailed Protocol: Crystal Growth & Data Collection
Objective: Isolate single crystals of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole suitable for determining the unit cell and packing efficiency.
Phase 1: Crystallization (Vapor Diffusion Method)
Context: Direct evaporation often yields oils for long-chain fluorinated compounds due to high solubility. Vapor diffusion is superior.
-
Inner Vial: Dissolve 20 mg of the Target compound in 2 mL of Tetrahydrofuran (THF) . The fluorinated tail has high affinity for THF.
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane (anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C.
-
Mechanism: Hexane vapor slowly diffuses into the THF, gradually increasing the polarity of the solution and forcing the hydrophobic fluorinated tails to aggregate, nucleating crystal growth.
Phase 2: X-Ray Data Collection Criteria
-
Temperature: Data must be collected at 100 K (Cryostream) .
-
Reasoning: The
chain often exhibits high thermal motion (disorder) at room temperature. Cooling freezes the rotamers, allowing for precise bond length determination.
-
-
Radiation: Mo K
( Å).-
Reasoning: While Cu radiation is stronger, Mo is preferred to minimize absorption corrections caused by the high density of fluorine atoms.
-
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry, 73(6), 2412–2415.
-
Samshuddin, S., et al. (2012). 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 68(2), o422.
- Foces-Foces, C., et al. (2000). Pyrazoles and imidazoles: A comparative study of their crystal structures. Acta Crystallographica Section C, 56, 1010-1014.
- Zanatta, N., et al. (2015). Synthesis and structural characterization of new 3-trihaloacetyl-1H-pyrazoles. Journal of Fluorine Chemistry, 178, 15-22.
Sources
Optimizing Elemental Analysis for 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole: A Comparative Guide of Calibration Standards
The following guide provides an in-depth technical comparison of elemental analysis calibration standards optimized for the characterization of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole . This document is structured to assist analytical chemists and drug development professionals in selecting the most robust calibration strategy for this complex, highly fluorinated matrix.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole (Formula:
Accurate Elemental Analysis (CHN/O) of this compound is complicated by two antagonistic chemical moieties:
-
The Perfluorinated Chain (
): High fluorine content (~37% w/w) attacks silica combustion tubes ( ) to form volatile , leading to instrument damage and low carbon recovery. Furthermore, incomplete combustion can generate , a highly stable gas that resists oxidation. -
The Nitro Group (
): Requires highly efficient reduction capabilities to ensure quantitative conversion to , preventing high-nitrogen bias.
This guide compares three distinct calibration standards—Acetanilide , 4-Fluorobenzoic Acid , and BBOT —to determine which "Alternative" provides the highest data integrity for this specific analyte.
Theoretical Composition Baseline
Before evaluating standards, the theoretical values for the target analyte must be established as the benchmark for accuracy.
Target Molecule: 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole Molecular Weight: 357.19 g/mol
| Element | Count | Atomic Mass | Total Mass contribution | Theoretical % |
| Carbon (C) | 12 | 12.011 | 144.13 | 40.35% |
| Hydrogen (H) | 6 | 1.008 | 6.05 | 1.69% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 11.76% |
| Fluorine (F) | 7 | 18.998 | 132.99 | 37.23% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 8.96% |
Comparative Analysis of Calibration Standards
In CHN analysis, the principle of "Matrix Matching" suggests that the calibration standard should mimic the combustion behavior of the sample. Below is a critical comparison of the three primary alternatives.
Alternative A: Acetanilide (The Industry Standard)
-
Formula:
-
Role: The universal K-factor calibrant.
| Feature | Performance for Target Analyte |
| Combustion Profile | High. Burns easily and cleanly. |
| Matrix Match | Poor. Lacks Fluorine.[1] Does not account for the consumption of F-scavengers (e.g., MgO) in the tube. |
| Risk Factor | If the combustion tube's F-trap is saturated, Acetanilide will still read correctly, but the fluorinated target sample will yield Low C / High N errors due to |
| Verdict | Suitable for system suitability checks but insufficient for validation of fluorinated runs. |
Alternative B: 4-Fluorobenzoic Acid (The F-Matrix Match)
-
Formula:
-
Role: Specialized standard for fluorinated organics.
| Feature | Performance for Target Analyte |
| Combustion Profile | Moderate. The C-F bond requires higher energy to break, mimicking the target's |
| Matrix Match | High. Contains Fluorine, stressing the F-trap (MgO/WO3) similarly to the sample. |
| Risk Factor | Lower Nitrogen content (0%) means it cannot calibrate the N-detector simultaneously. Requires a secondary N-standard. |
| Verdict | Critical for validating the efficiency of the fluorine scrubbing reagents. |
Alternative C: BBOT (The Complex Standard)
-
Full Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
-
Formula:
-
Role: Multi-element standard (CHNS).
| Feature | Performance for Target Analyte |
| Combustion Profile | High. Complex ring structure mimics the pyrazole core stability. |
| Matrix Match | Moderate. Contains Sulfur, which behaves similarly to Fluorine in requiring specific scrubbing/separation. Good for checking "complex gas separation." |
| Risk Factor | Introduces Sulfur ( |
| Verdict | Excellent for checking overall reactor health , but less specific for F-trap validation than 4-Fluorobenzoic acid. |
Recommended Protocol: The "Dual-Standard" Strategy
For high-integrity analysis of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole , relying on a single standard is a point of failure. The following protocol utilizes a Self-Validating System combining Acetanilide for calibration and a Fluorinated Check Standard for validation.
Step 1: Instrument Configuration (Critical)
-
Furnace Temperature: Set to 1050°C (Flash Combustion). The high stability of the
bond requires maximum thermal energy. -
Reagent Packing:
-
Oxidation Zone: Chromium (III) Oxide (
) or Tungsten (VI) Oxide ( ) as a catalyst. -
Halogen Scrubber: A distinct layer of Magnesium Oxide (MgO) or specialized "Fluoro-Adsorber" must be placed at the exit of the combustion zone.
-
Mechanism:
. This prevents HF from etching the quartz tube.
-
Step 2: The Workflow Diagram
The following DOT diagram visualizes the optimized signal pathway and scrubbing logic required for this molecule.
Caption: Optimized Elemental Analysis workflow illustrating the critical Halogen Scrubber step necessary to prevent Fluorine interference.
Step 3: Experimental Methodology
-
System Conditioning: Run 3 "Blank" cycles to purge atmospheric nitrogen.
-
Calibration (K-Factor):
-
Weigh Acetanilide (1.5 - 2.0 mg) in tin capsules.
-
Run in triplicate.
-
Acceptance Criteria: RSD < 0.2% for C, H, N.[2]
-
-
Validation (The "F-Check"):
-
Sample Analysis:
-
Weigh 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole (1.5 - 2.5 mg).
-
Additive: Add ~5 mg of Vanadium Pentoxide (
) into the tin capsule with the sample. This provides extra oxygen locally and aids in the breakdown of the stable fluorinated chain.
-
Data Interpretation & Troubleshooting
When analyzing this specific pyrazole derivative, specific error patterns indicate distinct chemical failures.
| Observation | Probable Cause | Corrective Action |
| Low Carbon (-1.0% or more) | Formation of | Increase furnace temp to 1050°C; Add |
| High Nitrogen (+0.5% or more) | Check Copper reduction tube capacity; Ensure MgO trap is fresh. | |
| Drifting Baseline | Quartz tube etching by HF. | Replace combustion tube immediately; Increase MgO packing depth. |
Summary Recommendation
For 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole , do not rely solely on Acetanilide.
-
Calibrate with Acetanilide for precision.
-
Validate the combustion efficiency with 4-Fluorobenzoic Acid to ensure the fluorinated chain is fully oxidized and trapped.
-
Enhance oxidation using
additives directly in the sample capsule.
References
-
Exeter Analytical. (2007).[2] Accurate elemental (CHN) analysis of perfluorinated compounds. Retrieved from [Link]
-
Elementar. (2023). CHNS analysis of fluorinated samples: Technical Note. Retrieved from [Link]
-
Agilent Technologies. (2023). Certified Reference Materials and Standards for Elemental Analysis.[5] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole, 3-methyl-5-phenyl- Data.[6] Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Accurate elemental (CHN) analysis of perfluorinated compounds [analytica-world.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scientistlive.com [scientistlive.com]
- 5. agilent.com [agilent.com]
- 6. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
Safety Operating Guide
Technical Guide: Safe Disposal of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole
Executive Summary & Chemical Assessment
Immediate Action Required: This compound presents a dual-hazard profile: Energetic Potential (Nitro group) and Environmental Persistence/Toxic Combustion (Perfluorinated chain). Standard organic solvent disposal streams are insufficient and potentially dangerous.
As a Senior Application Scientist, I must emphasize that the disposal of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole is not merely about regulatory compliance; it is about preventing the formation of hydrofluoric acid (HF) in standard incinerators and managing the shock-sensitivity risks associated with nitro-substituted azoles.
Chemical Hazard Profile
| Feature | Structural Moiety | Hazard Implication |
| Energetic Core | 4-Nitro-pyrazole ring | Explosion Risk: Nitro-pyrazoles are high-energy-density materials. They can be shock-sensitive, especially if dry or crystallized. |
| Persistence | Heptafluoropropyl (-C3F7) | Incineration Challenge: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Requires High-Temperature Incineration (HTI) >1100°C to prevent PFAS emission. |
| Combustion Byproduct | Fluorine content | Corrosivity: Thermal decomposition releases Hydrogen Fluoride (HF), necessitating scrubbers in the destruction facility. |
| Toxicity | Nitro-aromatic/Phenyl | Systemic Toxin: Likely Category 3 or 4 Acute Toxicity (Oral/Dermal) and Eye Irritant (Category 2). |
Waste Characterization & Regulatory Coding
Before removing the substance from the hood, you must characterize the waste stream. This molecule does not likely have a specific "U" or "P" list code (unless it is a commercial product being discarded), so it defaults to Characteristic Hazardous Waste .
-
Primary Waste Code: D003 (Reactive) - Precautionary assignment due to nitro group.
-
Secondary Waste Code: D001 (Ignitable) - If dissolved in organic solvents.
-
Labeling Requirement: "Hazardous Waste - Toxic, Reactive, Halogenated."[1]
Critical Segregation Rules
-
NEVER mix with strong bases (NaOH, KOH) or amines. Base-catalyzed removal of the proton on the pyrazole nitrogen (if unsubstituted) or nucleophilic attack on the nitro group can form unstable, shock-sensitive salts.
-
NEVER mix with non-halogenated solvents. Mixing with acetone/ethanol dilutes the BTU value and complicates the specific incineration requirements for fluorinated compounds.
-
ALWAYS segregate into a dedicated "High Halogen" or "Fluorinated Organic" stream.
Step-by-Step Disposal Protocol
Phase 1: Lab-Bench Stabilization
Objective: Render the compound safe for transport to the central waste accumulation area.
-
PPE Selection:
-
Standard: Nitrile gloves (double gloved), lab coat, safety glasses.
-
Specific: If handling >5g of dry solid, use a blast shield.
-
-
Solubilization (Recommended):
-
Do not dispose of as a dry solid if possible. Dry nitro-pyrazoles are more shock-sensitive.
-
Solvent Choice: Dissolve the compound in a compatible halogenated solvent (e.g., Dichloromethane or Chloroform). This maintains the "Halogenated" waste profile and desensitizes the nitro group.
-
Concentration Limit: Keep below 10% w/v to avoid precipitation during storage.
-
-
Container Selection:
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid metal cans (potential corrosion from hydrolysis products).
-
Venting: Use a vented cap if there is any risk of ongoing reaction/decomposition.
-
Phase 2: Waste Stream Management (Workflow)
The following decision tree outlines the logic for segregating this specific chemical.
Figure 1: Decision tree for the safe segregation and containerization of fluorinated nitro-pyrazole waste.
Final Destruction: The Incineration Process
As a researcher, you must ensure your waste vendor utilizes High-Temperature Incineration (HTI) . Standard kilns operating at 800°C are insufficient for the heptafluoropropyl group.
The Mechanism of Destruction
-
Thermal Bond Breaking: The waste is injected into a rotary kiln operating at >1100°C with a residence time of >2 seconds. This energy is required to cleave the Carbon-Fluorine bonds.
-
Oxidation: The nitro group provides some oxygen, but massive excess air is injected to ensure complete mineralization to CO2, H2O, and HF.
-
Acid Scrubbing (Critical): The combustion gas (containing HF) passes through a caustic scrubber (NaOH spray).
-
Reaction:
-
This prevents the release of corrosive HF gas into the atmosphere.
-
Figure 2: The required industrial destruction pathway for fluorinated aromatics.
Emergency Procedures (Spill Response)
In the event of a spill of 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole:
-
Evacuate: If the spill is >100g or if dust is airborne, evacuate the lab.
-
PPE: Wear a full-face respirator with organic vapor/acid gas cartridges (due to potential HF if decomposing) and Tyvek suit.
-
Containment:
-
Do NOT use paper towels (Nitro compounds can form shock-sensitive mixtures with cellulose when dry).
-
Use Vermiculite or Sand: Absorb the liquid or cover the solid.[2]
-
-
Deactivation (Surface): After bulk removal, wipe the surface with a mild soap solution. Avoid strong alkaline cleaners (bleach/ammonia) which might react with the nitro group.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Destruction and Removal Efficiency (DRE) of PFAS and Fluorinated Compounds. EPA Technical Briefs.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Identification.
-
Agrawal, J.P., & Hodgson, R.D. (2007). Organic Chemistry of Explosives. Wiley. (Reference for nitro-pyrazole sensitivity and stability).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
